molecular formula C21H25N3O4S2 B2575406 N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252912-14-3

N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2575406
CAS RN: 1252912-14-3
M. Wt: 447.57
InChI Key: VABSQKSAMUKYOU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H25N3O4S2 and its molecular weight is 447.57. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation Studies

Research on similar chemical compounds has demonstrated their structural and conformational characteristics. For instance, studies on related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed insights into their crystal structures, showcasing how these molecules assume a folded conformation. This is stabilized by intramolecular hydrogen bonding, which is essential for understanding their reactivity and potential as scaffolds in drug design (Subasri et al., 2016); (Subasri et al., 2017).

Drug Discovery and Synthesis

Compounds with structural similarities have been explored for their therapeutic potential, including as inhibitors of critical enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study highlighted the synthesis and evaluation of dual TS-DHFR inhibitors, indicating the potential of these compounds in anticancer and antimicrobial applications (Gangjee et al., 2008).

Synthetic Methodologies and Chemical Transformations

Research also extends into the development of novel synthetic methodologies utilizing related compounds as intermediates or targets in organic synthesis. For example, one study described the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to complex structures, demonstrating the versatility of these compounds in synthetic organic chemistry (Chikaoka et al., 2003).

Spectroscopic and Computational Studies

Further, vibrational spectroscopic studies and quantum computational approaches have been applied to similar molecules to understand their electronic structure, vibrational signatures, and intermolecular interactions. Such studies are foundational in the rational design of new compounds with desired properties (Mary et al., 2022).

Antimicrobial and Antitumor Activities

Lastly, the antimicrobial and antitumor activities of compounds bearing the thienopyrimidine scaffold, similar to the compound of interest, have been systematically evaluated. These studies contribute to the discovery of new therapeutic agents with potential applications in treating various infections and cancers (Hossan et al., 2012); (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-13(2)7-9-24-20(26)19-15(8-10-29-19)23-21(24)30-12-18(25)22-14-5-6-16(27-3)17(11-14)28-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABSQKSAMUKYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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